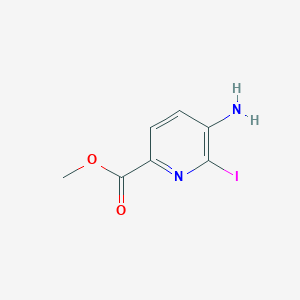

Methyl 5-amino-6-iodopicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-6-iodopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAWLFXZOHDXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704844 | |

| Record name | Methyl 5-amino-6-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872355-60-7 | |

| Record name | Methyl 5-amino-6-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methyl 5-amino-6-iodopicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-amino-6-iodopicolinate is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and materials science. As a substituted picolinate, its core structure is recognized as a "privileged scaffold" in drug discovery, forming the basis for numerous therapeutic agents.[1] The presence of an amino group, an iodine atom, and a methyl ester on the pyridine ring offers a unique combination of functionalities. These features not only influence the molecule's physicochemical properties but also provide versatile handles for further synthetic modifications, such as cross-coupling reactions. This guide offers a comprehensive, in-depth exploration of a robust synthetic route to this compound and the analytical methodologies required for its thorough characterization. The protocols and insights presented herein are designed to be a valuable resource for researchers aiming to synthesize and utilize this versatile chemical building block.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₇IN₂O₂ | [2] |

| Molecular Weight | 278.05 g/mol | [2] |

| CAS Number | 872355-60-7 | [2] |

| Appearance | White to off-white solid | [3] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [2] |

Synthesis of this compound

While a variety of synthetic routes can be conceptualized, a highly efficient and reliable method involves the direct electrophilic iodination of the readily available precursor, Methyl 5-aminopicolinate. This approach is favored due to the activating effect of the amino group on the pyridine ring, which facilitates regioselective iodination.

Proposed Synthetic Pathway: Electrophilic Iodination

The chosen synthetic strategy hinges on the reaction of Methyl 5-aminopicolinate with N-Iodosuccinimide (NIS). NIS is a mild and effective electrophilic iodinating agent, well-suited for activated aromatic and heterocyclic systems.[3][4] The amino group at the 5-position activates the pyridine ring towards electrophilic substitution, directing the iodine atom to the ortho-position (C6).

References

Spectroscopic Profile of Methyl 5-amino-6-iodopicolinate: A Technical Guide

Foreword

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. Methyl 5-amino-6-iodopicolinate (CAS 872355-60-7), a substituted pyridine derivative, represents a valuable scaffold in the synthesis of complex molecules with potential therapeutic applications. Its unique substitution pattern, featuring an amino group, a halogen, and a methyl ester, offers multiple points for further chemical modification. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a foundational reference for its identification, characterization, and utilization in research and development. In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative analysis with structurally related analogues to present a robust spectroscopic profile.

Molecular Structure and Physicochemical Properties

This compound possesses a pyridine core, which is a key heterocycle in numerous pharmaceuticals. The substituents on the pyridine ring significantly influence its chemical reactivity and spectroscopic properties.

| Property | Value | Source |

| CAS Number | 872355-60-7 | [Generic Supplier Data] |

| Molecular Formula | C₇H₇IN₂O₂ | [Generic Supplier Data] |

| Molecular Weight | 278.05 g/mol | [Generic Supplier Data] |

| IUPAC Name | methyl 5-amino-6-iodopyridine-2-carboxylate | [Generic Supplier Data] |

| Canonical SMILES | COC(=O)C1=NC(=C(C=C1)N)I | [Generic Supplier Data] |

digraph "Methyl_5-amino-6-iodopicolinate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituent atoms C7 [label="C", pos="-2.6,1.5!"]; O1 [label="O", pos="-2.6,2.5!"]; O2 [label="O", pos="-3.9,0.75!"]; C8 [label="CH₃", pos="-5.2,1.5!"]; N2 [label="NH₂", pos="2.6,-1.5!"]; I1 [label="I", pos="2.6,1.5!"];

// Ring bonds edge [style=solid]; C2 -- C3; C3 -- C4; C4 -- C5; edge [style=double]; N1 -- C2; C5 -- C6; edge [style=solid]; C6 -- N1;

// Substituent bonds C2 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; C5 -- N2; C6 -- I1;

// Aromatic protons (implicit) H3[label="H", pos="-2.2,-1.2!"]; H4[label="H", pos="0,-2.5!"];

edge [style=invis]; C3 -- H3; C4 -- H4; }

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with interpretations grounded in the electronic effects of the substituents.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing and sterically bulky iodo and ester groups.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~7.0 - 7.2 | Doublet | ~8.0 - 9.0 | Upfield shift due to the electron-donating effect of the adjacent amino group. Coupled to H-4. |

| H-4 | ~7.8 - 8.0 | Doublet | ~8.0 - 9.0 | Downfield shift due to the anisotropic effect of the ester group and being ortho to the nitrogen. Coupled to H-3. |

| -OCH₃ | ~3.8 - 4.0 | Singlet | - | Typical chemical shift for a methyl ester. |

| -NH₂ | ~5.5 - 6.5 | Broad Singlet | - | Exchangeable protons with a chemical shift dependent on concentration and solvent. |

Note: These are predicted values. Actual experimental values may vary. The predictions are based on analysis of similar structures found in the literature. For instance, in related chloropicolinate amides, aromatic protons on the picolinate ring appear in the range of 7.0-8.5 ppm.[1]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~164 - 166 | Typical chemical shift for an ester carbonyl carbon. |

| C-2 | ~148 - 152 | Deshielded due to attachment to the electronegative nitrogen and the ester group. |

| C-3 | ~115 - 120 | Shielded by the electron-donating amino group. |

| C-4 | ~138 - 142 | Deshielded due to its position relative to the ring nitrogen. |

| C-5 | ~145 - 150 | Deshielded due to the attached amino group. |

| C-6 | ~85 - 95 | Significantly shielded due to the heavy atom effect of the directly attached iodine. |

| -OCH₃ | ~52 - 54 | Typical chemical shift for a methyl ester carbon. |

Note: These are predicted values. Actual experimental values may vary. The prediction for C-6 is based on the known "heavy atom effect" where a directly attached halogen like iodine causes a significant upfield shift.

Figure 2: Standard workflow for NMR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 278, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of -OCH₃: A fragment ion at m/z 247, resulting from the loss of the methoxy radical from the ester group.

-

Loss of -COOCH₃: A fragment at m/z 219, corresponding to the loss of the entire carbomethoxy group.

-

Loss of Iodine: A fragment at m/z 151 is possible due to the cleavage of the C-I bond. The iodine atom itself may be observed at m/z 127.[2][3]

-

Deiodination: In some ionization techniques, particularly electrospray ionization (ESI) with certain mobile phase additives, in-source deiodination can occur, leading to the observation of the non-iodinated analogue.[4][5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3300 | Medium-Strong | N-H stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H stretch | Aromatic C-H |

| 2990 - 2940 | Weak | C-H stretch | Methyl C-H |

| 1725 - 1700 | Strong | C=O stretch | Ester Carbonyl |

| 1620 - 1580 | Medium-Strong | C=C and C=N stretch | Pyridine Ring |

| 1600 - 1550 | Medium | N-H bend | Primary Amine (-NH₂) |

| 1300 - 1200 | Strong | C-O stretch | Ester |

| ~1100 | Medium | C-N stretch | Aryl Amine |

| < 600 | Medium | C-I stretch | Aryl Iodide |

The IR spectrum of substituted pyridines shows characteristic ring stretching vibrations in the 1620-1400 cm⁻¹ region.[6][7][8] The presence of the amino group will give rise to characteristic N-H stretching and bending vibrations.[7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be locked onto the deuterium signal of the solvent, and the magnetic field shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans are typical parameters.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of about 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A variety of mass spectrometers can be used (e.g., GC-MS for EI, or LC-MS for ESI).

-

Data Acquisition (for LC-MS with ESI):

-

Inject a small volume (1-5 µL) of the sample solution into the LC system.

-

Use a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate).

-

The mass spectrometer should be operated in full scan mode in both positive and negative ion modes to capture the molecular ion and any characteristic adducts or fragments.

-

Tandem MS (MS/MS) can be performed on the molecular ion to induce fragmentation and aid in structural confirmation.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the provided experimental protocols, serve as a valuable resource for scientists and researchers working with this compound. The interpretations are based on fundamental spectroscopic principles and comparative data from structurally similar molecules. It is anticipated that this guide will facilitate the unambiguous identification and characterization of this compound in various research and development settings, thereby supporting its application in the synthesis of novel chemical entities.

References

- 1. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. chimia.ch [chimia.ch]

- 8. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to Methyl 5-amino-6-iodopicolinate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-6-iodopicolinate is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core is decorated with an amino group, a halogen atom, and a methyl ester, providing three distinct points for molecular elaboration. This guide offers a comprehensive overview of its nomenclature, structural features, physicochemical properties, and strategic applications in organic synthesis. We provide a detailed, field-tested protocol for its preparation and characterization, explaining the causal factors behind the procedural choices to ensure reproducibility and safety. The document is intended to serve as a foundational resource for scientists leveraging this versatile scaffold in the design and synthesis of novel chemical entities.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

-

Common Name: this compound

-

IUPAC Name: Methyl 5-amino-6-iodopyridine-2-carboxylate[1]

-

Molecular Weight: 278.05 g/mol [1]

Structural Representation

The structure consists of a pyridine ring with substituents at positions 2, 5, and 6. The carboxylate group defines the molecule as a derivative of picolinic acid (pyridine-2-carboxylic acid).

Figure 1: Chemical Structure of this compound

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Physicochemical Properties

A summary of key physical and chemical properties is provided in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source / Notes |

| Molecular Formula | C₇H₇IN₂O₂ | [1][2] |

| Molecular Weight | 278.05 g/mol | [1] |

| Appearance | Typically an off-white to yellow or brown solid | Based on typical substituted pyridines |

| Purity | Commercially available at ≥97% | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [2] |

Synthesis and Mechanistic Considerations

While several synthetic routes to substituted aminopyridines exist, a common and reliable approach involves the direct iodination of an aminopicolinate precursor. The choice of reagents and conditions is critical to achieving regioselectivity and high yield.

Proposed Synthetic Pathway: Electrophilic Iodination

The synthesis can be envisioned starting from Methyl 5-aminopicolinate. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of the pyridine-2-carboxylate, the position ortho to the amino group (C6) is highly activated and sterically accessible for halogenation.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for the synthesis via direct iodination.

Materials:

-

Methyl 5-aminopicolinate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate, Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-aminopicolinate (1.0 eq.).

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to establish an inert atmosphere. This is crucial to prevent potential side reactions involving atmospheric oxygen or moisture.

-

Solvent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the starting material) via syringe. Stir the mixture at room temperature until all solids are dissolved.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution in one portion.

-

Expert Insight: NIS is chosen as the iodinating agent due to its mild nature and ease of handling compared to molecular iodine (I₂). The slight excess (1.1 eq.) ensures complete consumption of the starting material.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), water, and brine.

-

Trustworthiness: The sodium thiosulfate wash is a self-validating step; the disappearance of any iodine color confirms the quenching process is complete.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, remove the solvent, and dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Strategic Applications in Synthesis

This compound is a versatile synthetic intermediate primarily due to its three orthogonal reactive sites. The reactivity of each site can be selectively addressed, making it a valuable building block for creating complex molecular architectures, particularly in drug discovery programs.

Key Reactive Sites

The diagram below illustrates the primary transformations possible at each functional group, providing a logical workflow for synthetic planning.

Caption: Synthetic utility of this compound.

-

The Iodo Group (C6): As an aryl iodide, this position is highly reactive in palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, alkynyl, and vinyl groups via Suzuki, Stille, Sonogashira, Heck, and Negishi couplings. This is the most common site for initial diversification.

-

The Amino Group (C5): The nucleophilic amino group can readily undergo acylation, sulfonylation, alkylation, or serve as the nucleophilic partner in Buchwald-Hartwig amination reactions. Its reactivity can be modulated by protecting groups if necessary.

-

The Methyl Ester (C2): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides, esters, or other acid derivatives. Alternatively, it can be reduced to the primary alcohol or converted directly into amides.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and assess the purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the amino (-NH₂) protons, and a singlet for the methyl ester (-OCH₃) protons. |

| ¹³C NMR | Resonances for the seven distinct carbon atoms, including the carbonyl carbon of the ester, and the five carbons of the substituted pyridine ring. |

| Mass Spec (MS) | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should be observed at m/z corresponding to the molecular weight (278.05). The isotopic pattern will be characteristic of a molecule containing one iodine atom. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), and C-I stretching. |

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[2]

References

An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-amino-6-iodopicolinate

Introduction

Methyl 5-amino-6-iodopicolinate is a halogenated and amino-substituted pyridine derivative, a structural motif of significant interest in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the physicochemical properties of such intermediates is paramount for the successful design of synthetic routes, formulation development, and ensuring the quality and reproducibility of research outcomes.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. It is intended for researchers, chemists, and drug development professionals who handle this compound or structurally related molecules. We will delve into the theoretical considerations that govern its behavior in various environments and provide detailed, field-proven protocols for its empirical characterization. The causality behind each experimental choice is explained to empower the user not just to follow steps, but to understand and adapt methodologies to their specific needs.

Section 1: Solubility Profile of this compound

The solubility of an API or intermediate is a critical parameter that influences its absorption, bioavailability, and ease of formulation.[1] The structure of this compound, featuring a methyl ester, an amino group, an iodine atom, and a pyridine ring, suggests a nuanced solubility profile. The presence of the polar amino group and the nitrogen atom in the pyridine ring allows for hydrogen bonding, which may confer some aqueous solubility. Conversely, the iodine atom and the methyl ester group contribute to its lipophilicity.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted solubility profile based on the compound's structural features. These predictions should be confirmed experimentally using the protocol provided in Section 1.2.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and the ability to accept hydrogen bonds from the amino group are likely to lead to good solvation. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | The amino group can act as a hydrogen bond donor and acceptor, but the overall lipophilicity from the iodinated ring and methyl ester may limit solubility, especially in water. |

| Non-Polar | Hexanes, Toluene | Low | The polar functionalities of the molecule are not well-solvated by non-polar solvents, leading to poor solubility. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM's ability to engage in weak hydrogen bonding and its moderate polarity may allow for reasonable dissolution. |

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol describes the equilibrium or thermodynamic solubility measurement, which determines the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[2] This method is considered the gold standard for solubility determination.[3][4]

Causality of Experimental Design: The shake-flask method is chosen for its accuracy and direct measurement of the equilibrium state between the dissolved and undissolved compound.[4] Incubation at a controlled temperature for 24-48 hours is critical to ensure that equilibrium is truly reached. The use of HPLC for quantification provides high sensitivity and specificity.

Protocol Steps:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, DMSO, methanol). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully collect an aliquot of the supernatant from each vial. Be cautious not to disturb the solid pellet.

-

Dilution and Analysis: Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Quantification: Determine the concentration of this compound in the original supernatant by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Diagram: Workflow for Thermodynamic Solubility Assessment

Caption: Workflow for determining the thermodynamic solubility of a compound.

Section 2: Stability Profile of this compound

Understanding the chemical stability of a compound is crucial for defining its shelf-life, recommended storage conditions, and potential degradation pathways.[5][6] The chemical structure of this compound contains several functional groups that could be susceptible to degradation under certain conditions.

-

Ester Group: The methyl picolinate moiety may be prone to hydrolysis , especially under acidic or basic conditions, to yield 5-amino-6-iodopicolinic acid and methanol. Studies on picolinate esters have shown they are susceptible to hydrolysis.[3][5]

-

Amino Group and Pyridine Ring: The aminopyridine core can be susceptible to oxidation . Similar aminopyridine structures are known to degrade into N-oxides or nitro derivatives under oxidative stress.

-

Carbon-Iodine Bond: The C-I bond on the aromatic ring is a potential site for photodegradation . Aryl iodides are known to undergo photo-induced reactions, suggesting that the compound may be light-sensitive.

Based on these considerations and information from suppliers, the recommended storage conditions for this compound are in a dark place, under an inert atmosphere, at 2-8°C.

Protocol: Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[7][8][9][10] These studies, as mandated by ICH guidelines, involve subjecting the compound to stress conditions more severe than accelerated stability testing.[6][11][12]

Causality of Experimental Design: The stress conditions (acid, base, oxidation, heat, light) are chosen to target the specific chemical functionalities within the molecule.[10] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves. A stability-indicating HPLC method is developed in parallel to separate the parent compound from all potential degradation products.

Protocol Steps:

-

Method Development: Develop a stability-indicating HPLC method capable of resolving the parent peak from any potential degradation products. A gradient elution method with a C18 column and a photodiode array (PDA) detector is a good starting point.

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60°C for a defined period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Keep at room temperature for a defined period. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for a defined period, protected from light.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a defined period.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be kept in the dark.

-

-

Time-Point Analysis: At specified time points for each condition, withdraw an aliquot of the sample, quench the reaction if necessary (e.g., neutralization), and analyze by the stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Assess the purity of the parent peak using the PDA detector to ensure it is spectrally homogeneous. Calculate the mass balance to account for the parent compound and all degradation products.

Diagram: Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies.

Conclusion

While specific, quantitative data for this compound requires empirical determination, a thorough understanding of its chemical structure allows for well-founded predictions of its solubility and stability characteristics. This guide provides the scientific rationale and robust experimental protocols necessary for researchers to perform these critical characterizations. By understanding the potential for hydrolysis of the picolinate ester, oxidation of the aminopyridine core, and photodecomposition of the carbon-iodine bond, scientists can establish appropriate handling, storage, and formulation strategies. The provided methodologies, grounded in established scientific principles and regulatory guidelines, offer a clear path to generating the reliable data needed for advancing research and development projects involving this compound.

References

- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 872355-60-7|甲基 5-氨基-6-碘甲基吡啶酯|this compound|MFCD11977097-范德生物科技公司 [bio-fount.com]

- 8. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. sefh.es [sefh.es]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 5-amino-6-iodopicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-amino-6-iodopicolinate is a halogenated pyridine derivative that holds significant potential as a versatile building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and materials science. Its unique trifunctionalized scaffold, featuring an amino group, an iodine atom, and a methyl ester on a picolinate framework, offers multiple points for chemical modification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach with detailed experimental considerations, and explores its potential applications in the development of novel therapeutics and functional materials. The information herein is curated for professionals in drug discovery and chemical research, aiming to provide both foundational knowledge and field-proven insights into the utility of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below, based on data available from chemical suppliers.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₇IN₂O₂ | Lead Sciences[2] |

| Molecular Weight | 278.05 g/mol | ChemicalBook[3] |

| CAS Number | 872355-60-7 | Lead Sciences[2] |

| Appearance | Off-white to light yellow powder | Inferred from typical appearance of similar compounds |

| Purity | Typically ≥97% | Lead Sciences[2] |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light | Lead Sciences[2] |

Synthetic Considerations and Methodologies

Proposed Synthetic Pathway

A logical synthetic approach would likely begin with a commercially available picolinic acid derivative, followed by sequential introduction of the required functional groups. A possible route is outlined below:

References

"Methyl 5-amino-6-iodopicolinate" commercial availability and suppliers

An In-Depth Technical Guide to Methyl 5-amino-6-iodopicolinate for Researchers and Drug Development Professionals

Foreword

This compound is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring an amino group, an iodine atom, and a methyl ester on a picolinate scaffold, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, plausible synthetic routes, and its potential applications as a key intermediate in the development of novel therapeutics. As a Senior Application Scientist, this document is intended to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. This compound is a solid at room temperature with a molecular weight that lends itself to favorable pharmacokinetic properties in drug design.

| Property | Value | Source |

| CAS Number | 872355-60-7 | [1][2] |

| Alternate CAS Number | 1242268-28-5 | [3] |

| Molecular Formula | C₇H₇IN₂O₂ | [1] |

| Molecular Weight | 278.05 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Appearance | Solid | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers. The following table provides a non-exhaustive list of vendors, which can serve as a starting point for procurement. It is advisable to request certificates of analysis from suppliers to ensure the purity and identity of the compound.

| Supplier | Catalog Number | Purity | Notes |

| BLDpharm | BD448517 | 97% | A leading supplier of research chemicals.[1][4] |

| Parchem | Specialty chemical supplier.[3] | ||

| Lead Sciences | BD448517 | 97% | Offers a range of agonists and other research chemicals.[1] |

| Chemrio | Offers free shipping in the U.S. and a 30-day money-back guarantee.[5] | ||

| Zhengzhou Jiuyi Time New Materials Co., Ltd. | A manufacturer based in China, with information available on ChemicalBook.[2] |

Synthesis and Mechanistic Insights

A potential synthetic pathway could start from 5-aminopicolinic acid. The amino group can be protected, followed by esterification of the carboxylic acid to the methyl ester. The subsequent step would involve a regioselective iodination at the 6-position of the pyridine ring. The choice of iodinating agent and reaction conditions would be critical to achieve the desired regioselectivity.

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery and Research

The structural motifs present in this compound make it a valuable building block in drug discovery. Picolinic acid and its derivatives are known to be present in a number of biologically active compounds and approved drugs.[6] The amino group provides a site for further functionalization, allowing for the construction of amide libraries or the introduction of other pharmacophoric groups. The iodine atom can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of substituents, thereby enabling the exploration of the chemical space around the pyridine core.

The introduction of a methyl group into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties.[7] This can lead to improved metabolic stability, enhanced binding affinity, and altered solubility.[7] The pyridine scaffold itself is a key component in many small-molecule drugs, playing a role in regulating metabolic processes.[6]

The following diagram illustrates the potential of this compound as a scaffold in fragment-based drug design (FBDD).

Caption: Role of this compound as a versatile scaffold.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or in a fume hood.[9]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

In case of skin contact: Wash off with soap and plenty of water.[10]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[10]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

It is highly recommended to consult the supplier-specific Safety Data Sheet for detailed and up-to-date safety information before handling this compound.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. This compound | Chemrio [chemrio.com]

- 6. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. documents.tocris.com [documents.tocris.com]

- 10. angenechemical.com [angenechemical.com]

The Versatile Scaffold: A Technical Guide to the Derivatives and Analogues of Methyl 5-amino-6-iodopicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Substituted pyridines, in particular, are privileged structures, forming the core of numerous FDA-approved therapeutics.[1] Methyl 5-amino-6-iodopicolinate presents itself as a highly versatile, yet underexplored, building block. Its trifunctional nature—a nucleophilic amino group, a readily displaceable iodo substituent, and an adaptable methyl ester—offers a rich platform for the synthesis of diverse chemical libraries. This guide provides an in-depth exploration of the potential derivatives and analogues of this scaffold, grounded in established synthetic methodologies and a mechanistic understanding of its unique reactivity. We will dissect the chemistry of each functional group, offering field-proven insights and detailed protocols to empower researchers in their quest for novel bioactive molecules.

Core Structure Analysis: Physicochemical Properties and Reactivity Profile

This compound is a polysubstituted pyridine with the following core characteristics:

| Property | Value |

| Molecular Formula | C₇H₇IN₂O₂ |

| Molecular Weight | 278.05 g/mol |

| CAS Number | 872355-60-7 |

The key to unlocking the synthetic potential of this molecule lies in understanding the interplay of its three primary functional groups. The pyridine ring, being electron-deficient, influences the reactivity of its substituents. The amino group at the 5-position acts as an electron-donating group, which can modulate the reactivity of the ring and the adjacent iodo group. The iodo group at the 6-position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. The methyl ester at the 2-position provides a handle for further derivatization into amides or other functionalities.

Strategic Derivatization Pathways

The true value of this compound lies in its capacity for selective and sequential functionalization. The following sections will detail the derivatization strategies for each reactive site.

The Iodo Group: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation

The carbon-iodine bond is the most labile site for cross-coupling reactions due to its lower bond dissociation energy compared to C-Br or C-Cl bonds.[2][3] This allows for a high degree of chemoselectivity in the presence of other halogens.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine core and a wide range of boronic acids or esters. This reaction is instrumental in creating biaryl structures, which are common motifs in bioactive molecules.

-

Causality of Experimental Choices: The selection of the palladium catalyst and ligand is critical. For electron-rich aminopyridines, bulky, electron-rich phosphine ligands can enhance catalytic activity and prevent catalyst deactivation. The choice of base is also crucial; weaker bases are often preferred to avoid undesired side reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add a degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The Sonogashira coupling enables the introduction of terminal alkynes, creating conjugated enynes and arylalkynes which are valuable precursors for the synthesis of more complex heterocyclic systems.[4]

-

Trustworthiness of the Protocol: This reaction is typically high-yielding and tolerates a wide variety of functional groups. The use of a copper(I) co-catalyst is common, although copper-free conditions have also been developed.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) salt (e.g., CuI, 5 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Work-up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride and brine, and drying the organic layer.

-

Purify the product by column chromatography.

The Buchwald-Hartwig amination allows for the synthesis of a diverse range of N-aryl and N-alkyl aminopyridines. This reaction is highly versatile, with a broad scope of amine coupling partners.

-

Expertise & Experience: The choice of ligand is paramount for successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands are often required for efficient coupling, especially with less reactive amines. Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically employed.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) in a Schlenk tube.

-

Add the amine coupling partner (1.1-1.5 equiv.).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture to 80-110 °C, stirring until the reaction is complete.

-

After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by chromatography.

Caption: Derivatization at the 6-iodo position.

The Amino Group: A Nucleophilic Handle for Diverse Functionalization

The 5-amino group is a key site for introducing a variety of functionalities that can modulate the compound's physicochemical properties and biological activity.

Acylation and sulfonylation are straightforward methods to introduce amide and sulfonamide linkages, respectively. These modifications can alter the electronic properties of the pyridine ring and provide opportunities for hydrogen bonding interactions in a biological target.

-

Self-Validating System: The reaction conditions can be easily monitored by TLC to ensure complete conversion of the starting material. The products are typically stable and can be readily purified.

Experimental Protocol: General Procedure for Acylation

-

Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or pyridine).

-

Cool the solution to 0 °C in an ice bath.

-

Add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equiv.) dropwise.

-

If necessary, add a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the acid byproduct.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify by chromatography or recrystallization.

Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives. This two-step, one-pot procedure is a highly efficient method for introducing a wide range of alkyl substituents.

The Methyl Ester: A Precursor to Amides and Other Derivatives

The methyl ester at the 2-position can be readily converted into a variety of other functional groups, most commonly amides.

Conversion of the methyl ester to an amide can be achieved through direct aminolysis or, more commonly, via a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling.

-

Expertise & Experience: Direct aminolysis of the methyl ester can be challenging and may require harsh conditions. A more reliable approach is the hydrolysis of the ester to the corresponding carboxylic acid, followed by reaction with an amine using a standard coupling reagent (e.g., HBTU, HATU, or EDC).[5]

Experimental Protocol: Two-Step Amide Formation

Step 1: Hydrolysis of the Methyl Ester

-

Dissolve this compound in a mixture of THF and water.

-

Add an excess of a base (e.g., LiOH or NaOH) and stir at room temperature until the hydrolysis is complete (monitor by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

-

Dissolve the resulting carboxylic acid (1.0 equiv.) in a suitable solvent (e.g., DMF or CH₂Cl₂).

-

Add the amine (1.1 equiv.), a coupling reagent (e.g., HBTU, 1.2 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).

-

Stir the reaction at room temperature for 4-12 hours.

-

Work-up the reaction by diluting with an organic solvent and washing with aqueous solutions of NaHCO₃ and brine.

-

Dry the organic layer, concentrate, and purify the amide product.

Caption: Derivatization at the 5-amino and 2-ester positions.

Advanced Synthetic Strategies: Bicyclic Heterocycles

The trifunctional nature of this compound makes it an excellent precursor for the synthesis of more complex, rigid structures such as bicyclic heterocycles.[4][6][7] For example, a Sonogashira coupling followed by an intramolecular cyclization involving the 5-amino group can lead to the formation of fused ring systems.

Potential Applications in Drug Discovery

Picolinic acid and its derivatives have a rich history in medicinal chemistry, with applications ranging from enzyme inhibitors to metal chelating agents.[1][8] The diverse derivatives accessible from this compound could be screened for a wide range of biological activities, including but not limited to:

-

Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core.

-

Antimicrobial Agents: The picolinic acid scaffold has been explored for its antibacterial and antifungal properties.

-

CNS-active Agents: The ability to introduce a variety of lipophilic and polar groups makes this scaffold attractive for targeting central nervous system receptors.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel and diverse chemical entities. By understanding the distinct reactivity of its three functional groups, researchers can employ a range of modern synthetic methodologies to create libraries of compounds with significant potential for drug discovery. This guide has provided a comprehensive overview of these strategies, complete with practical protocols and a rationale for experimental design. The true potential of this scaffold is limited only by the creativity of the synthetic chemist.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Pyridoxine-derived bicyclic aminopyridinol antioxidants: synthesis and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chromium(III) picolinate | C18H12CrN3O6 | CID 151932 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 5-amino-6-iodopicolinate" role as a synthetic building block

An In-Depth Technical Guide to Methyl 5-amino-6-iodopicolinate as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery and synthetic chemistry, the efficiency of molecule construction is paramount. The strategic selection of starting materials—versatile building blocks—can dramatically accelerate the path to novel chemical entities.[1][2] this compound is a quintessential example of such a strategic building block. Its substituted pyridine core is a privileged structure in medicinal chemistry, and the orthogonal reactivity of its functional groups—an iodo group primed for cross-coupling, a nucleophilic amino group, and a modifiable ester—offers a powerful platform for rapid and targeted diversification.[3] This guide provides a deep dive into the core reactivity of this compound, presenting not just the "what" but the "why" behind its application in key synthetic transformations that are foundational to pharmaceutical research.

Physicochemical Profile and Handling

Understanding the fundamental properties of a building block is critical for its successful application. This compound is a stable, solid compound under standard laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 872355-60-7 | [4][5] |

| Molecular Formula | C₇H₇IN₂O₂ | [4] |

| Molecular Weight | 278.05 g/mol | [4] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [4][6] |

Expert Insight: The specified storage conditions are crucial for preventing degradation. The amino group can be susceptible to oxidation, and the overall compound may be light-sensitive. Storing under an inert gas like argon or nitrogen is highly recommended to ensure long-term stability and reactivity.

The Core of Versatility: A Trifecta of Reactive Sites

The power of this compound stems from the distinct reactivity of its three primary functional groups, allowing for sequential and controlled modifications.

Caption: Key reactive centers of this compound.

-

The 6-Iodo Group: This is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis. The C(sp²)-I bond is highly reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)), initiating catalytic cycles like Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[7][8]

-

The 5-Amino Group: This nucleophilic primary amine can be readily acylated, alkylated, or used in condensation reactions. Its presence also electronically influences the pyridine ring, affecting its reactivity and the properties of the final molecule.

-

The 2-Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which opens up another dimension of reactivity, primarily through amide bond formation.

Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Complexity

The iodo-substituent makes this compound an ideal substrate for a suite of powerful palladium-catalyzed cross-coupling reactions. These methods form the backbone of modern synthetic chemistry for their reliability, functional group tolerance, and broad scope.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most robust methods for creating C-C bonds, typically by coupling an organohalide with an organoboron species.[9] It is widely used to synthesize biaryl and substituted styrene motifs, which are common in pharmaceutical agents.[10]

Causality of the Workflow: The reaction is driven by a three-step catalytic cycle.[7][9] The choice of a palladium(0) source, a suitable ligand, and a base is critical. The base activates the organoboron species, making it competent for transmetalation, which is often the rate-limiting step.[10]

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Self-Validating Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The water is essential for the activity of many common bases.

-

Catalyst Introduction: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).

-

Reaction Execution: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-16 hours).

-

Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, providing access to arylalkynes and conjugated enynes.[11][12] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[12]

Causality of the Workflow: The palladium catalyst activates the C-I bond via oxidative addition, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[8] This acetylide then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle. An amine base is required both to deprotonate the alkyne and to serve as a ligand and solvent.[11]

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Self-Validating Protocol: Sonogashira Coupling

-

Vessel Preparation: To a Schlenk flask under argon, add this compound (1.0 eq.), Copper(I) iodide (CuI) (0.05-0.1 eq.), and a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 eq.).

-

Solvent and Reagent Addition: Add a degassed solvent, typically an amine like triethylamine (Et₃N) or a mixture of THF and Et₃N. Then, add the terminal alkyne (1.1-1.5 eq.) via syringe.

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid and can be monitored by TLC or LC-MS.

-

Workup and Purification: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired 6-alkynyl-5-aminopicolinate.

Buchwald-Hartwig Amination: Direct C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for constructing aryl amines from aryl halides.[13][14] It offers a direct route to C-N bond formation under relatively mild conditions, avoiding the harshness of older methods like the Goldberg reaction.[13]

Causality of the Workflow: The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a strong, non-nucleophilic base (like sodium tert-butoxide) to form a palladium amide complex.[15] Reductive elimination from this complex yields the C-N coupled product and regenerates the Pd(0) catalyst.[13][15] The choice of ligand is paramount and is often a sterically hindered phosphine.[14]

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Self-Validating Protocol: Buchwald-Hartwig Amination

-

Vessel Preparation: In an oven-dried vial inside a glovebox, combine this compound (1.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.05 eq.), and a strong base such as sodium tert-butoxide (1.4-2.0 eq.).

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene). Finally, add the amine coupling partner (1.2-1.5 eq.).

-

Reaction Execution: Seal the vial and heat the mixture with stirring at 90-110 °C. Monitor the reaction's completion by LC-MS.

-

Workup and Purification: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a plug of celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude material via flash column chromatography.

Concluding Perspective: An Indispensable Tool for Discovery

This compound is more than just a chemical intermediate; it is a strategic asset in the synthesis of complex molecular architectures. Its well-defined and orthogonal reactive sites enable chemists to employ a range of high-yield, reliable, and well-understood transformations. The ability to rapidly generate diverse libraries by modifying the 6-position through robust cross-coupling reactions makes this building block exceptionally valuable in lead generation and optimization phases of drug discovery.[1][16] By mastering the application of this versatile scaffold, researchers are well-equipped to construct the next generation of innovative therapeutics and functional materials.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. routledge.com [routledge.com]

- 3. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. 872355-60-7|this compound|BLD Pharm [bldpharm.com]

- 6. 67515-76-8|Methyl 5-aminopicolinate|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. research.rug.nl [research.rug.nl]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. news.umich.edu [news.umich.edu]

The Synthetic Versatility of Methyl 5-amino-6-iodopicolinate: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Value of Substituted Pyridines in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyridine scaffold stands as a "privileged" structural motif, integral to a significant portion of FDA-approved nitrogen-heterocyclic drugs.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents targeting a wide array of diseases. The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target-binding affinity. Among the vast chemical space of substituted pyridines, Methyl 5-amino-6-iodopicolinate emerges as a particularly valuable, yet under-documented, building block for medicinal chemists. This technical guide aims to provide a comprehensive overview of this molecule, from its synthesis and chemical reactivity to its potential applications as a versatile scaffold in the development of next-generation therapeutics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₇IN₂O₂ | [5] |

| Molecular Weight | 278.05 g/mol | [5] |

| CAS Number | 872355-60-7 | [5] |

| Predicted pKa | Amine: ~4.0-5.0; Pyridine N: ~1.5-2.5 | Estimated |

| Predicted logP | 1.8 - 2.5 | Estimated |

| Predicted Melting Point | 150 - 170 °C | Estimated |

| Predicted Boiling Point | > 350 °C | Estimated |

| Predicted Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and chlorinated solvents. | Estimated |

Synthesis of this compound: A Plausible and Efficient Route

While a specific, multi-step synthesis for this compound is not extensively detailed in the current literature, a robust and logical synthetic pathway can be proposed based on well-established transformations of pyridine derivatives. The proposed synthesis involves a three-step process starting from commercially available 5-aminopicolinic acid.

Proposed Synthetic Pathway

The synthesis commences with the esterification of 5-aminopicolinic acid, followed by a regioselective iodination of the resulting methyl ester.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Esterification of 5-Aminopicolinic Acid

This standard procedure converts the carboxylic acid to its corresponding methyl ester.

-

Suspend 5-aminopicolinic acid (1.0 equiv) in methanol (10-15 mL per gram of starting material).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 5-aminopicolinate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Regioselective Iodination of Methyl 5-aminopicolinate

This step introduces the iodine atom at the C6 position, activated by the adjacent amino group. This method is adapted from a known procedure for the iodination of 2-aminopyridine.[6]

-

To a solution of Methyl 5-aminopicolinate (1.0 equiv) in water at 70°C, add mercuric acetate (1.1 equiv) and stir until dissolved.

-

In a separate flask, dissolve elemental iodine (2.0 equiv) in boiling dioxane.

-

Add the hot iodine solution to the reaction mixture and continue stirring at 70°C for 30-60 minutes.

-

Pour the reaction mixture into a 15% aqueous solution of potassium iodide.

-

Cool the mixture and extract with an organic solvent like ethylenedichloride.

-

Wash the combined organic extracts with potassium iodide solution, treat with decolorizing charcoal, and evaporate to dryness.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The presence of the iodo-substituent at a position amenable to such reactions makes it a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds.

The Advantage of the Iodo-Substituent in Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling, the reactivity of the carbon-halogen bond is a critical factor. The C-I bond is significantly weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst compared to C-Br and C-Cl bonds.[7] This enhanced reactivity allows for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to proceed under milder conditions, often with higher yields and shorter reaction times.

Caption: Utility of this compound in cross-coupling reactions.

Detailed Protocols for Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Formation of Aryl- or Vinyl-Substituted Picolinates

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[8][9][10][11]

-

To a dry Schlenk flask, add this compound (1.0 equiv), the desired aryl- or vinylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a suitable solvent (e.g., a mixture of toluene and water).

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).

-

After cooling, dilute the mixture with ethyl acetate and water, and separate the layers.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling: Synthesis of Alkynyl-Picolinates

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14][15][16]

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv) in a suitable solvent (e.g., THF or DMF).

-

Add a copper(I) co-catalyst (e.g., CuI, 0.05 equiv) and a base (e.g., triethylamine).

-

Add the terminal alkyne (1.1 equiv) dropwise and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the desired alkynyl-picolinate.

Buchwald-Hartwig Amination: Accessing Novel Amino-Picolinates

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[17][18][19][20][21]

-

To a Schlenk tube, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).

-

Add the amine (1.2 equiv) and a dry, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture to 80-110°C, stirring until the starting material is consumed.

-

After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Applications in Drug Development: A Scaffold for Innovation

The aminopicolinate scaffold is a recurring motif in a variety of biologically active molecules, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][22][23] Furthermore, halogenated pyridines are crucial intermediates in the synthesis of numerous pharmaceuticals.[5] The dual functionality of this compound, possessing both an amino group and a reactive iodo-substituent, makes it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening.

Caption: Role of this compound in the drug discovery pipeline.

The amino group can be further functionalized, for example, through acylation or sulfonylation, to introduce additional diversity. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. This, combined with the versatility of the iodo-substituent in cross-coupling reactions, allows for the rapid generation of a multitude of structurally distinct molecules from a single, readily accessible starting material. This approach is highly valuable in lead discovery and optimization, where the exploration of a broad chemical space is essential for identifying compounds with the desired biological activity and drug-like properties. The picolinate framework itself has been identified in inhibitors of various enzymes, highlighting the potential for novel derivatives in targeted therapies.[1][24]

Conclusion